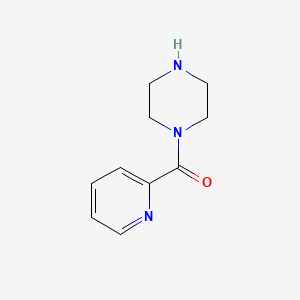

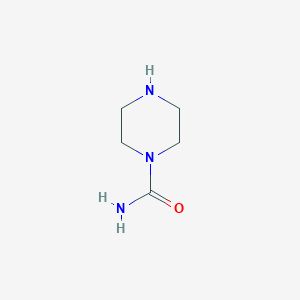

1-(Pyridin-2-ylcarbonyl)piperazine

Übersicht

Beschreibung

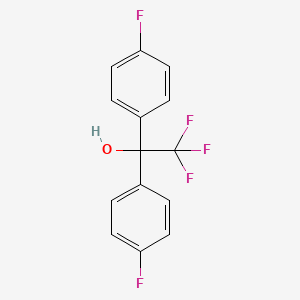

The compound "1-(Pyridin-2-ylcarbonyl)piperazine" is a nitrogenous heterocyclic molecule that is a part of various synthesized compounds with potential pharmacological activities. It is a structural motif found in several compounds that exhibit a range of biological activities, including inhibition of platelet aggregation, antiarrhythmic, hypotensive, and alpha-adrenolytic activities, as well as potential applications in medicinal chemistry as dopamine receptor ligands .

Synthesis Analysis

The synthesis of compounds containing the "1-(Pyridin-2-ylcarbonyl)piperazine" moiety involves various chemical reactions, including parallel library synthesis, reactions with Grignard reagents, and reductive amination processes. For instance, a piperazinyl glutamate pyridine was discovered as a P2Y(12) antagonist using polymer-assisted solution-phase parallel library synthesis . Additionally, stereoselective synthesis of substituted piperazines can be achieved from pyrazine N-oxides using Grignard reagents and sparteine as a chiral ligand . A scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established through acylation, deprotection, and salt formation .

Molecular Structure Analysis

The molecular structure of compounds containing "1-(Pyridin-2-ylcarbonyl)piperazine" has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a proton-transfer compound obtained from pyridine-2,6-dicarboxylic acid and piperazine was determined, revealing important intermolecular hydrogen bonding interactions in the crystal structure . Density functional theory (DFT) calculations have been used to determine the optimal molecular structure and compare it with X-ray diffraction values .

Chemical Reactions Analysis

The "1-(Pyridin-2-ylcarbonyl)piperazine" moiety participates in various chemical reactions, including the formation of substituted pyridines, piperidines, and piperazines through reactions with Grignard reagents . It also undergoes reductive amination and N-alkylation to form compounds with potential as dopamine receptor ligands . Docking studies have been conducted to understand the interaction of these compounds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing "1-(Pyridin-2-ylcarbonyl)piperazine" have been optimized to enhance their pharmacokinetic profiles and bioavailability. Modifications at specific positions of the pyridine and piperazine rings have led to compounds with good potency, selectivity, and in vivo efficacy . The physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, have been studied using DFT to reveal insights into the reactivity and interactions of these compounds .

Wissenschaftliche Forschungsanwendungen

Application 1: Antinociceptive Properties

- Summary of the Application: “1-(Pyridin-2-ylcarbonyl)piperazine” is a part of a class of compounds that have shown promising antinociceptive properties . These compounds act as antagonists for Histamine H3 and Sigma-1 receptors .

- Methods of Application or Experimental Procedures: The compounds were tested for their affinity at sigma-1 receptors (σ1R). The ligands that showed higher affinity toward σ1R than σ2R were selected for further evaluation .

- Results or Outcomes: The compounds turned out to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes. They also showed promising antinociceptive activity in vivo .

Application 2: Anti-tubercular Agents

- Summary of the Application: “1-(Pyridin-2-ylcarbonyl)piperazine” is part of a class of compounds that have shown promising anti-tubercular properties . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application or Experimental Procedures: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

Safety And Hazards

Safety data sheets indicate that “1-(Pyridin-2-ylcarbonyl)piperazine” may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

piperazin-1-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULDWWUGMGLWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960261 | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylcarbonyl)piperazine | |

CAS RN |

39639-98-0 | |

| Record name | Methanone, 1-piperazinyl-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039639980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)